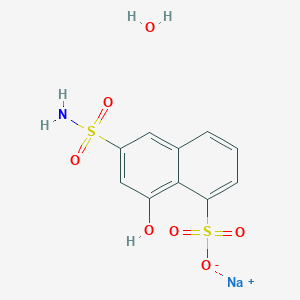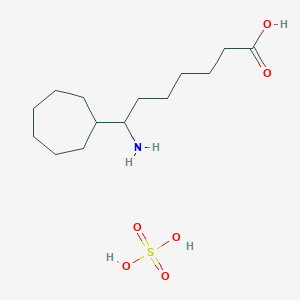![molecular formula C11H9NO3S2 B3834423 {5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid](/img/structure/B3834423.png)
{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid
Übersicht
Beschreibung
{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid, commonly known as TTA, is a thiazolidinedione derivative that has gained significant attention in recent years. TTA is a synthetic compound that has shown promising results in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of TTA is not fully understood, but it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates gene expression and plays a role in various biological processes, including glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects. TTA has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and reduce blood glucose levels. TTA has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TTA in lab experiments is its ability to activate PPARγ, which regulates gene expression and plays a role in various biological processes. Additionally, TTA has been shown to have neuroprotective, anti-inflammatory, anti-diabetic, and anti-cancer properties. However, one limitation of using TTA in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
Zukünftige Richtungen
There are several future directions for the study of TTA. One direction is to further investigate the mechanism of action of TTA and its effects on PPARγ activation. Another direction is to study the potential use of TTA in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted on the anti-inflammatory, anti-diabetic, and anti-cancer properties of TTA.
Wissenschaftliche Forschungsanwendungen
TTA has been studied in various scientific research applications, including neuroprotection, anti-inflammatory, anti-diabetic, and anti-cancer properties. TTA has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, TTA has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. TTA has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c13-10(14)6-7-3-4-9(17-7)11(12-15)8-2-1-5-16-8/h1-5,15H,6H2,(H,13,14)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUINQMGMVVHVGH-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)C2=CC=C(S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/O)/C2=CC=C(S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834345.png)
![4-{[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy}-2(1H)-quinolinone](/img/structure/B3834347.png)





![4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B3834410.png)
![6,7-dihydro-1-benzothiophen-4(5H)-one O-[2-(dimethylamino)ethyl]oxime hydrochloride](/img/structure/B3834419.png)

![2-tert-butyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B3834439.png)

![4-[5-(N-hydroxypropanimidoyl)-2-thienyl]butanoic acid](/img/structure/B3834449.png)